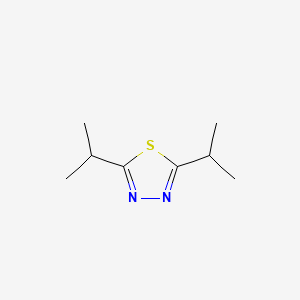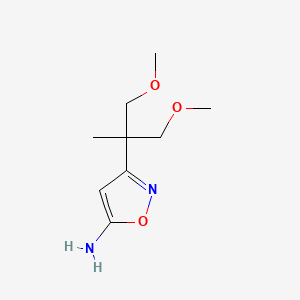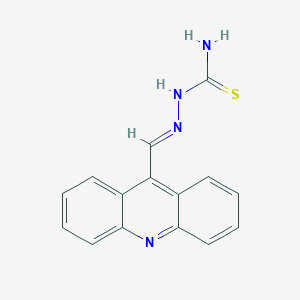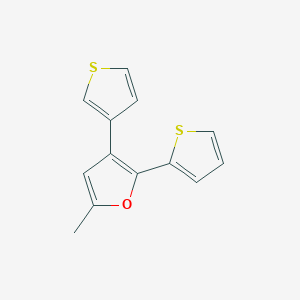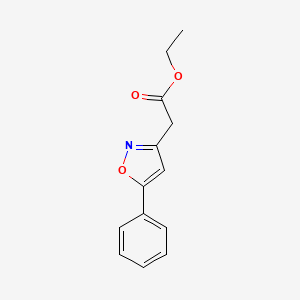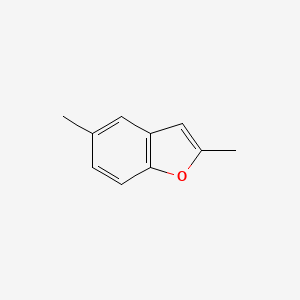
2,5-Dimethylbenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound is notable for its two methyl groups attached at the 2 and 5 positions of the benzofuran ring. It has a molecular formula of C({10})H({10})O and a molecular weight of 146.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2,5-dimethylphenol with an appropriate aldehyde in the presence of an acid catalyst. This reaction proceeds through an electrophilic aromatic substitution mechanism, forming the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,5-dione, while reduction can produce 2,5-dimethyldihydrobenzofuran .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.
Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,5-Dimethylbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound without methyl groups.
2-Methylbenzofuran: A single methyl group at the 2 position.
5-Methylbenzofuran: A single methyl group at the 5 position.
Uniqueness: 2,5-Dimethylbenzofuran is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, alter its electronic properties, and potentially increase its efficacy in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
29040-46-8 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2,5-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 |
InChI-Schlüssel |
GABZMWUBFGPQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



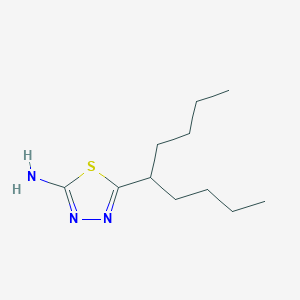
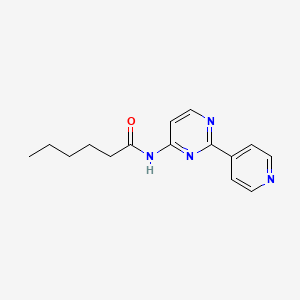
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
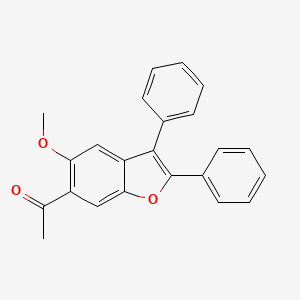
![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
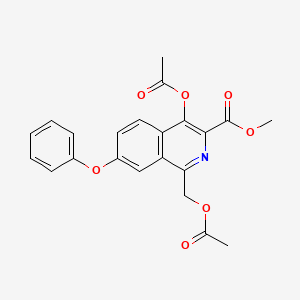
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
